![molecular formula C13H9BrN2O B2828438 2-Bromo-7-methoxyphenazine CAS No. 58476-71-4](/img/structure/B2828438.png)
2-Bromo-7-methoxyphenazine
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Overview
Description
2-Bromo-7-methoxyphenazine is a chemical compound with the molecular formula C13H9BrN2O . It has an average mass of 289.127 Da and a monoisotopic mass of 287.989807 Da .
Synthesis Analysis
Phenazines, which include 2-Bromo-7-methoxyphenazine, are known to exhibit a diverse range of biological properties and have significant applications in both medicinal and industrial fields . The most general approaches for the synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of 2-Bromo-7-methoxyphenazine has been analyzed using various methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Phenazines, including 2-Bromo-7-methoxyphenazine, are synthesized using various methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Scientific Research Applications
- Role of 2-Bromo-7-methoxyphenazine : This compound has shown promise as a photosensitizer in PDT. It can be activated by light, leading to the generation of reactive oxygen species (ROS) that cause cell death in targeted areas. Its efficacy against cancer cells and microorganisms (with no reported microbial resistance) makes it an exciting candidate for PDT .
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-7-methoxyphenazine are abnormal cells, such as cancer cells, and a broad spectrum of microorganisms . The compound acts as a photosensitizing agent in Photodynamic Therapy (PDT), a therapeutic modality that has shown promising results in damaging abnormal cell growth and inactivating microorganisms .
Mode of Action
The mode of action of 2-Bromo-7-methoxyphenazine involves the generation of reactive oxygen species (ROS) through a process known as photosensitization . This process occurs when the compound, acting as a photosensitizer, absorbs energy from a light source at an appropriate wavelength. The absorbed energy excites the compound, which then interacts with oxygen present in the cell to generate ROS .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-7-methoxyphenazine are those involved in cell growth and microbial activity. The generated ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death . This is particularly effective against abnormal cells, such as cancer cells, and microorganisms, making the compound a promising agent for cancer treatment and microbial control .
Pharmacokinetics
Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .
Result of Action
The result of the action of 2-Bromo-7-methoxyphenazine is the damage to abnormal cells and the inactivation of a broad spectrum of microorganisms . This is achieved through the generation of ROS, which can cause significant damage to cellular components, leading to cell death .
Action Environment
The action of 2-Bromo-7-methoxyphenazine is influenced by environmental factors such as the presence of light and oxygen, which are necessary for the photosensitization process . The efficacy and stability of the compound can also be affected by the characteristics of the target cells or microorganisms, as well as the specific conditions of the treatment environment .
properties
IUPAC Name |
2-bromo-7-methoxyphenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFGAUIJSBKWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-methoxyphenazine |
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